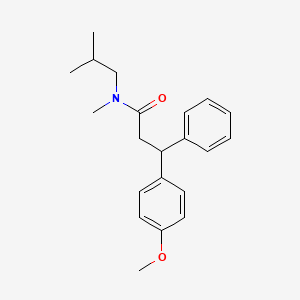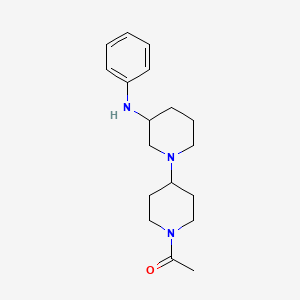![molecular formula C15H24N2OS B6040282 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6040282.png)
2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves its binding to the serotonin 5-HT7 receptor. This binding blocks the activity of the receptor and results in the inhibition of downstream signaling pathways. This, in turn, leads to various physiological effects, including the regulation of circadian rhythm, mood, and memory consolidation.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol has various biochemical and physiological effects. It has been found to regulate circadian rhythm by modulating the activity of the suprachiasmatic nucleus, a region of the brain that controls the body's internal clock. It has also been shown to have antidepressant and anxiolytic effects by regulating the activity of the prefrontal cortex and the amygdala, regions of the brain that are involved in mood regulation and anxiety.
実験室実験の利点と制限
One of the advantages of using 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Another direction is to explore its potential use in the treatment of circadian rhythm disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with other receptors and signaling pathways.
Conclusion:
In conclusion, 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a compound that has been extensively studied for its potential use in various scientific research applications. Its selectivity for the serotonin 5-HT7 receptor makes it a promising candidate for the modulation of this receptor in lab experiments. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 1-(2-thienylmethyl)-4-cyclobutylpiperazine with ethylene oxide in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学的研究の応用
2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential use in various scientific research applications. It has been found to be a potent and selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in various physiological processes, including circadian rhythm, mood regulation, and memory consolidation.
特性
IUPAC Name |
2-[4-cyclobutyl-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c18-9-6-14-11-16(13-3-1-4-13)7-8-17(14)12-15-5-2-10-19-15/h2,5,10,13-14,18H,1,3-4,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFHZLCZFJPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(C(C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6040202.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B6040208.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B6040214.png)
![4-chloro-2-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B6040216.png)
![methyl 3-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6040217.png)
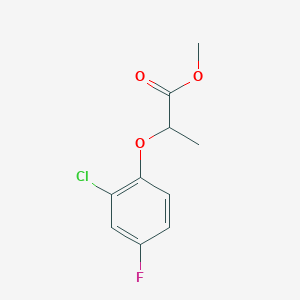
![8-[(2-methylbenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6040228.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6040231.png)

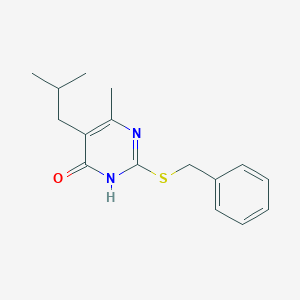
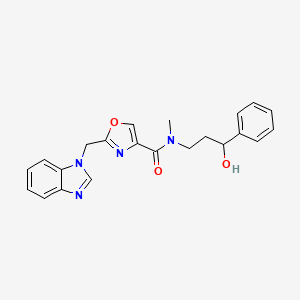
![7-(3-pyridinylmethyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040256.png)
